4-Methoxy-2'-(methylsulfonyl)biphenyl-3-carbaldehyde
CAS No.:
Cat. No.: VC13694267
Molecular Formula: C15H14O4S
Molecular Weight: 290.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H14O4S |
|---|---|
| Molecular Weight | 290.3 g/mol |
| IUPAC Name | 2-methoxy-5-(2-methylsulfonylphenyl)benzaldehyde |
| Standard InChI | InChI=1S/C15H14O4S/c1-19-14-8-7-11(9-12(14)10-16)13-5-3-4-6-15(13)20(2,17)18/h3-10H,1-2H3 |
| Standard InChI Key | XYCJZCKEVORYFQ-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C2=CC=CC=C2S(=O)(=O)C)C=O |
| Canonical SMILES | COC1=C(C=C(C=C1)C2=CC=CC=C2S(=O)(=O)C)C=O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure comprises two benzene rings connected by a single covalent bond (biphenyl system). Key substituents include:
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Methoxy group (-OCH₃) at the 4-position of the first benzene ring, donating electron density via resonance.
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Methylsulfonyl group (-SO₂CH₃) at the 2'-position of the second benzene ring, acting as a strong electron-withdrawing group.
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Aldehyde group (-CHO) at the 3-position of the first ring, providing a reactive site for nucleophilic additions.
Table 1: Key Chemical Properties
| Property | Value/Descriptor |
|---|---|
| Molecular Formula | C₁₅H₁₄O₄S |
| Molecular Weight | 290.3 g/mol |
| IUPAC Name | 2-methoxy-5-(2-methylsulfonylphenyl)benzaldehyde |
| SMILES | COC₁=C(C=C(C=C₁)C₂=CC=CC=C₂S(=O)(=O)C)C=O |
| InChIKey | XYCJZCKEVORYFQ-UHFFFAOYSA-N |
The aldehyde group’s electrophilic nature and the sulfonyl group’s electron-deficient aromatic system make this compound a versatile intermediate for further functionalization.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 4-methoxy-2'-(methylsulfonyl)biphenyl-3-carbaldehyde typically involves multi-step reactions starting from simpler biphenyl precursors. While specific protocols for this compound are scarce, analogous biphenyl derivatives are synthesized via:
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Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction between aryl halides and boronic acids. For example, tris(4-bromophenyl)amine has been coupled with methoxy-substituted benzaldehyde boronic esters to form complex biphenyl aldehydes .
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Oxidation of Methylthio Groups: Methylthio (-SCH₃) groups on biphenyl systems can be oxidized to methylsulfonyl (-SO₂CH₃) using agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).
Challenges in Synthesis
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Regioselectivity: Ensuring proper positioning of the aldehyde and sulfonyl groups requires careful control of reaction conditions.
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Functional Group Compatibility: The aldehyde group’s sensitivity to oxidation necessitates protective strategies during sulfonation or methoxylation steps.
Applications in Pharmaceutical and Materials Science
Pharmaceutical Intermediates
The compound’s aldehyde group serves as a critical site for forming Schiff bases, which are intermediates in synthesizing:
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Anticancer Agents: Aldehydes often react with amines to form imine linkages in drug candidates targeting kinase inhibition.
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Antimicrobial Compounds: Sulfonyl groups enhance membrane permeability, potentiating activity against resistant pathogens.
Materials Science
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Liquid Crystals: The biphenyl core and polar sulfonyl group improve thermal stability and mesophase behavior.
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Polymer Additives: Sulfonyl groups act as electron acceptors in conjugated polymers for organic photovoltaics.
Research Gaps and Future Directions
Unexplored Reactivity
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Nucleophilic Additions: Systematic studies on aldehyde reactions with Grignard reagents or hydrazines could yield novel derivatives.
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Electrochemical Properties: The sulfonyl group’s redox activity warrants investigation for energy storage applications .
Biological Profiling
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In Vitro Assays: Screen for inhibitory activity against proteases or kinases.
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ADMET Studies: Evaluate absorption, distribution, and toxicity profiles.
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